4-Chloro-2-((4-chlorobenzyl)thio)pyridine
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Overview
Description
4-Chloro-2-((4-chlorobenzyl)thio)pyridine is a chemical compound known for its unique structure and properties. It is characterized by the presence of a pyridine ring substituted with a 4-chlorobenzylthio group.
Preparation Methods
The synthesis of 4-Chloro-2-((4-chlorobenzyl)thio)pyridine typically involves the reaction of 4-chlorobenzyl chloride with 2-mercaptopyridine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
4-Chloro-2-((4-chlorobenzyl)thio)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles such as amines or alkoxides
Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for the development of new compounds.
Biology: Research has explored its potential as a bioactive molecule, with studies investigating its interactions with biological targets and its effects on cellular processes.
Medicine: The compound has been evaluated for its potential therapeutic properties, including its ability to inhibit certain enzymes or receptors involved in disease pathways.
Industry: It is used in the production of specialty chemicals and materials, where its unique properties can enhance the performance of the final products
Mechanism of Action
The mechanism of action of 4-Chloro-2-((4-chlorobenzyl)thio)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound .
Comparison with Similar Compounds
4-Chloro-2-((4-chlorobenzyl)thio)pyridine can be compared with other similar compounds, such as:
2-(4-Chlorobenzyl)pyridine: This compound lacks the thio group, which can significantly alter its chemical and biological properties.
4-Chloro-2-(benzylthio)pyridine: Similar in structure but without the additional chlorine atom on the benzyl group, leading to differences in reactivity and applications.
Properties
CAS No. |
1346707-51-4 |
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Molecular Formula |
C12H9Cl2NS |
Molecular Weight |
270.2 g/mol |
IUPAC Name |
4-chloro-2-[(4-chlorophenyl)methylsulfanyl]pyridine |
InChI |
InChI=1S/C12H9Cl2NS/c13-10-3-1-9(2-4-10)8-16-12-7-11(14)5-6-15-12/h1-7H,8H2 |
InChI Key |
KXTLPSBPOMVHKX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NC=CC(=C2)Cl)Cl |
Origin of Product |
United States |
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